(1-Methylcyclobutyl)methanamine
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Overview
Description
(1-Methylcyclobutyl)methanamine is an organic compound with the molecular formula C₆H₁₃N It is a derivative of cyclobutane, where a methyl group is attached to the first carbon of the cyclobutane ring, and a methanamine group is attached to the same carbon
Mechanism of Action
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine targets bacteria in the urinary tract, but the specific targets of (1-Methylcyclobutyl)methanamine remain to be identified.
Mode of Action
Formaldehyde is considered to be highly bactericidal
Biochemical Pathways
Methenamine, a related compound, works by releasing formaldehyde in the urine, which has a nonspecific bactericidal action . The exact biochemical pathways affected by this compound are unknown and require further investigation.
Action Environment
The storage conditions for the compound are recommended to be sealed in dry, room temperature environments . This suggests that moisture and temperature could potentially affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclobutyl)methanamine typically involves the reaction of cyclobutylmethylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
(1-Methylcyclobutyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar structure but lacks the methyl group.
Cyclopropylmethylamine: Smaller ring size with similar functional groups.
Cyclopentylmethylamine: Larger ring size with similar functional groups.
Uniqueness
(1-Methylcyclobutyl)methanamine is unique due to its specific ring size and the presence of both a methyl group and a methanamine group on the same carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1-methylcyclobutyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(5-7)3-2-4-6/h2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBCGJVYSMLKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604819 |
Source
|
Record name | 1-(1-Methylcyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933722-69-1 |
Source
|
Record name | 1-(1-Methylcyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylcyclobutyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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